

In-Depth Technical Guide to Benzo[h]quinoline: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular weight and chemical formula of **Benzo[h]quinoline**, targeted at researchers, scientists, and professionals in drug development.

Core Molecular Properties

Benzo[h]quinoline, a heterocyclic aromatic compound, possesses a defined molecular structure and weight that are fundamental to its chemical identity and behavior in various scientific applications.

Summary of Quantitative Data

The key molecular and physical properties of **Benzo[h]quinoline** are summarized in the table below for straightforward reference and comparison.

Property	Value	Source
Chemical Formula	С13Н9N	[1][2][3][4]
Molecular Weight	179.22 g/mol	[2][3][5][6]
Monoisotopic Mass	179.0735 u	[1][5]
CAS Number	230-27-3	[1][2][4]
Melting Point	48-50 °C	[2]
Boiling Point	338 °C (at 719 mmHg)	[2]

Experimental Determination of Molecular Weight and Formula

The molecular weight and formula of **Benzo[h]quinoline** are determined through standard analytical techniques. High-resolution mass spectrometry is a primary method for obtaining precise mass measurements, which in turn allows for the deduction of the elemental composition.

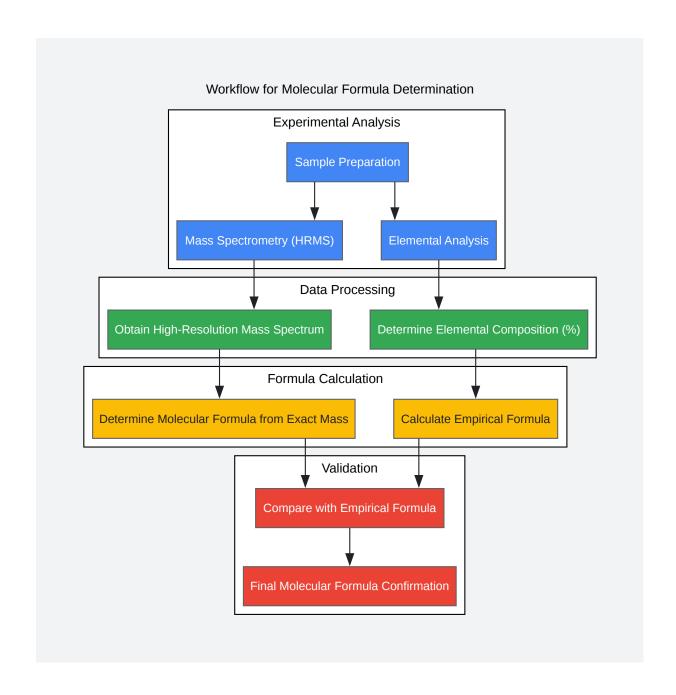
Detailed Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To accurately determine the monoisotopic mass of **Benzo[h]quinoline** and confirm its elemental formula.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is employed.

Methodology:

- Sample Preparation: A dilute solution of Benzo[h]quinoline is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique. Electron Ionization (EI) is a common method for this type of


compound.

- Mass Analysis: The ionized molecules are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- Data Acquisition: The detector records the abundance of ions at each m/z value, generating a high-resolution mass spectrum.
- Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion [M]+•. The high-resolution capability of the instrument allows for a very precise mass measurement of this peak.
- Formula Determination: The exact measured mass is then used in a formula calculator, along with the known isotopic abundances of elements (Carbon, Hydrogen, Nitrogen), to determine the most probable elemental formula. For **Benzo[h]quinoline**, the measured mass would correspond to the calculated exact mass of C₁₃H₉N.

Logical Workflow for Formula Determination

The following diagram illustrates the logical workflow for determining the molecular formula of a compound like **Benzo[h]quinoline** from experimental data.

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps in determining the molecular formula of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Benzo[h]quinoline [webbook.nist.gov]
- 2. ベンゾ[h]キノリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Benzo[h]quinoline [webbook.nist.gov]
- 5. Benzo(h)quinoline | C13H9N | CID 9191 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benzo[h]quinoline [stenutz.eu]
- To cite this document: BenchChem. [In-Depth Technical Guide to Benzo[h]quinoline: Molecular Weight and Formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196314#benzo-h-quinoline-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com